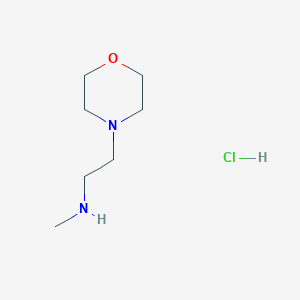N-Methyl-2-morpholinoethanamine hydrochloride
CAS No.: 160938-09-0
Cat. No.: VC2728641
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 160938-09-0 |
|---|---|
| Molecular Formula | C7H17ClN2O |
| Molecular Weight | 180.67 g/mol |
| IUPAC Name | N-methyl-2-morpholin-4-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.ClH/c1-8-2-3-9-4-6-10-7-5-9;/h8H,2-7H2,1H3;1H |
| Standard InChI Key | MQJVFGGLSUSGJF-UHFFFAOYSA-N |
| SMILES | CNCCN1CCOCC1.Cl |
| Canonical SMILES | CNCCN1CCOCC1.Cl |
Introduction
Chemical Structure and Identification
Molecular Structure and Nomenclature
N-Methyl-2-morpholinoethanamine hydrochloride is derived from the free base N-Methyl-2-morpholinoethanamine (CAS: 41239-40-1) . The parent compound consists of a morpholine heterocycle connected to an ethanamine chain that bears an N-methyl substitution.
The compound's structural components include:
-
A morpholine ring (six-membered heterocycle containing oxygen and nitrogen)
-
A two-carbon ethyl linker
-
A secondary amine with methyl substitution
-
Hydrochloride salt formation at the basic nitrogen
Table 1: Chemical Identifiers
Physical Properties
The physical properties of N-Methyl-2-morpholinoethanamine hydrochloride can be extrapolated from the known properties of its free base form, taking into account the typical modifications that occur during salt formation.
Table 2: Physical Properties
The hydrochloride salt form typically displays enhanced water solubility and stability compared to the free base, which makes it advantageous for pharmaceutical and research applications. The crystalline nature of the salt also facilitates handling, storage, and precise dosing in various contexts.
Chemical Properties and Reactivity
Acid-Base Properties
N-Methyl-2-morpholinoethanamine contains two basic nitrogen atoms - one in the morpholine ring and another in the methylethanamine side chain. The hydrochloride salt formation typically occurs at the more basic secondary amine nitrogen rather than the morpholine nitrogen due to the higher basicity of aliphatic amines compared to those in heterocycles.
Synthesis Routes
The synthesis of N-Methyl-2-morpholinoethanamine hydrochloride would typically involve:
-
Preparation of the free base through one of several approaches:
-
Reductive amination of morpholine with an appropriate aminoaldehyde
-
Nucleophilic substitution of morpholine with a suitable halogenated N-methylethanamine
-
Michael addition followed by reduction
-
-
Conversion to the hydrochloride salt:
-
Treatment of the free base with hydrogen chloride in an appropriate solvent (typically anhydrous diethyl ether or isopropanol)
-
Precipitation and isolation of the crystalline salt
-
The synthetic approach would need to address regioselectivity concerns to ensure reaction at the desired positions.
Structural Relationships and Analogues
Related Compounds
Several structurally related compounds appear in the literature, which may share similar properties or applications:
Table 3: Structural Analogues
Structure-Activity Considerations
In compounds containing morpholine rings, the morpholino group often serves as a metabolically stable, moderately basic moiety that can enhance pharmacokinetic properties. The N-methyl group on the ethanamine chain can influence:
-
Lipophilicity and membrane permeability
-
Hydrogen bonding capacity
-
Metabolic stability
-
Receptor binding profiles
The transformation to a hydrochloride salt typically enhances water solubility while preserving the core pharmacophore structure, potentially improving bioavailability in pharmaceutical applications.
Applications and Research Context
Current Research Status
-
Morpholino thiophenes have been studied as novel antimycobacterial agents, with various substitution patterns affecting activity and microsomal stability .
-
The N-methyl amide derivatives in related compounds have shown specific activity profiles but can negatively impact mouse microsomal stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume